1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene
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Overview
Description
1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a benzyloxy group, a bromomethyl group, and a tert-butyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene typically involves the bromination of 1-(benzyloxy)-4-tert-butylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted benzyl derivatives from nucleophilic substitution.
- Benzoic acid derivatives from oxidation.
- Methyl-substituted benzene from reduction.
Scientific Research Applications
1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It may be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center, resulting in the formation of new bonds.
Oxidation: The benzyloxy group undergoes oxidative cleavage, leading to the formation of carboxylic acids.
Reduction: The bromomethyl group is reduced to a methyl group through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
1-(Benzyloxy)-4-bromobenzene: Lacks the tert-butyl group and has different reactivity and applications.
1-(Benzyloxy)-2-methyl-4-tert-butylbenzene: Similar structure but with a methyl group instead of a bromomethyl group, leading to different chemical behavior.
1-(Benzyloxy)-2-(chloromethyl)-4-tert-butylbenzene: Contains a chloromethyl group instead of a bromomethyl group, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness: 1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene is unique due to the presence of both a bromomethyl group and a tert-butyl group, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and material science applications.
Properties
IUPAC Name |
2-(bromomethyl)-4-tert-butyl-1-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEDWADAVUXJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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